Furcatin: A Technical Guide to its Chemical Structure and Properties
Furcatin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furcatin, a naturally occurring disaccharide glycoside, has garnered interest within the scientific community for its specific enzymatic interactions and potential biological relevance. This technical guide provides a comprehensive overview of the chemical structure and known properties of Furcatin, with a focus on data presentation, experimental context, and molecular interactions.
Chemical Structure and Identification
Furcatin is chemically defined as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside.[1] Its structure consists of a p-allylphenol aglycone linked to a glucose molecule, which is further substituted with an apiose sugar.
Table 1: Chemical Identifiers for Furcatin
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol |
| CAS Number | 499-33-2 |
| Molecular Formula | C₂₀H₂₈O₁₀ |
| Molecular Weight | 428.4 g/mol |
| InChI Key | HLTAEJNADMCLOV-LTRJMQNCSA-N |
| SMILES | C=CCC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--(CO)O)O)O)O">C@@HO |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of Furcatin
| Property | Value |
| Molecular Weight | 428.4 g/mol |
| XLogP3 | -1.5 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 9 |
| Topological Polar Surface Area | 158 Ų |
Biological Activity and Enzymatic Hydrolysis
The most well-documented biological role of Furcatin is as a specific substrate for the enzyme Furcatin hydrolase (EC 3.2.1.161), a unique disaccharide-specific acuminosidase isolated from the leaves of Viburnum furcatum.[1]
Furcatin Hydrolase Activity
Furcatin hydrolase catalyzes the hydrolysis of the β-glycosidic bond between the p-allylphenol aglycone and the acuminose (β-D-apiofuranosyl-(1→6)-D-glucose) disaccharide.[1] This enzymatic reaction yields p-allylphenol and acuminose as products.
The enzyme exhibits a high degree of specificity for Furcatin. The Michaelis-Menten constant (Km) for the hydrolysis of Furcatin by recombinant Furcatin hydrolase expressed in Escherichia coli has been determined to be 2.2 mM.[1]
The enzymatic hydrolysis of Furcatin can be represented by the following workflow:
Caption: Enzymatic hydrolysis of Furcatin by Furcatin hydrolase.
Potential Pharmacological Significance
While specific pharmacological studies on isolated Furcatin are limited, extracts of Viburnum species, the natural source of Furcatin, have been investigated for various biological activities, including antioxidant and antimicrobial properties.[2][3] Phenyl glycosides, the class of compounds to which Furcatin belongs, have also been studied for a range of biological effects. However, direct evidence of these activities for Furcatin is yet to be established. The specific hydrolysis of Furcatin by a dedicated enzyme in its source plant suggests a potential role in plant defense or metabolism.
Experimental Protocols
Isolation of Furcatin from Viburnum furcatum
A detailed experimental protocol for the isolation of Furcatin has not been extensively published. However, a study on Furcatin hydrolase provides a brief description of the isolation process.[4] The general steps would involve:
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Extraction: Homogenization of fresh leaves of Viburnum furcatum in a suitable solvent (e.g., methanol or ethanol) to extract the glycosides.
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Purification: A series of chromatographic techniques would be employed for purification. This would likely involve:
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Solvent partitioning: To remove non-polar compounds.
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Column chromatography: Using stationary phases like silica gel or reversed-phase C18 to separate compounds based on polarity.
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Further purification steps: May include techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
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The following diagram illustrates a generalized workflow for the isolation and purification of natural products like Furcatin.
Caption: Generalized workflow for the isolation of Furcatin.
Enzymatic Assay for Furcatin Hydrolase
The activity of Furcatin hydrolase is typically determined by measuring the rate of hydrolysis of Furcatin. A common method involves:
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Reaction Mixture: A buffered solution containing Furcatin at a known concentration is prepared.
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Enzyme Addition: A purified solution of Furcatin hydrolase is added to initiate the reaction.
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Incubation: The reaction is incubated at a specific temperature for a defined period.
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Termination: The reaction is stopped, often by adding a strong base (e.g., Na₂CO₃).
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Quantification: The amount of product formed (e.g., p-allylphenol) is quantified using a suitable analytical method, such as HPLC or spectrophotometry.
Conclusion
Furcatin stands as a molecule of interest primarily due to its highly specific interaction with Furcatin hydrolase. While its chemical structure is well-defined, a significant portion of its physicochemical and biological properties remains to be experimentally determined. Further research into the isolation, potential synthesis, and broader pharmacological screening of Furcatin is warranted to fully elucidate its biological role and potential applications. The detailed study of its enzymatic hydrolysis provides a valuable model for understanding enzyme-substrate specificity within the glycosidase family.
References
- 1. Furcatin hydrolase from Viburnum furcatum Blume is a novel disaccharide-specific acuminosidase in glycosyl hydrolase family 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
